(2,4-Diméthoxyphényl)hydrazine

Vue d'ensemble

Description

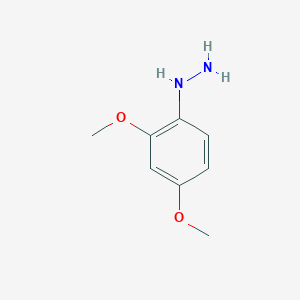

(2,4-Dimethoxyphenyl)hydrazine is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring, along with a hydrazine functional group

Applications De Recherche Scientifique

(2,4-Dimethoxyphenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.

Mécanisme D'action

Target of Action

(2,4-Dimethoxyphenyl)hydrazine is a type of hydrazone, a class of organic compounds that possess the general structure R1R2C=NNH2 . Hydrazones are aromatic in nature and show that one aromatic ring is linked with a hydrazine group .

Mode of Action

The mode of action of (2,4-Dimethoxyphenyl)hydrazine involves the interaction of the compound with its targets. The C-atom in hydrazone has both electrophilic and nucleophilic characters, and in both the N-atoms are nucleophilic, although the amino type nitrogen is more reactive . This allows hydrazones to be widely used in organic synthesis .

Biochemical Pathways

Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds have been investigated . For example, AR-L 57 CL, an imidazole derivative, was studied in healthy volunteers. After a single intravenous dose of 200 mg, plasma concentrations were measured at intervals for up to one hour . The decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model. The shorter elimination phase had a t1/2 of 4 min and the longer a t1/2 of 30 min .

Result of Action

Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

(2,4-Dimethoxyphenyl)hydrazine can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it can react with aldehydes and ketones to form hydrazones . This reaction is significant in organic synthesis and has been widely studied due to its ease of preparation and diverse pharmacological potential .

Cellular Effects

The effects of (2,4-Dimethoxyphenyl)hydrazine on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have cytotoxic effects on certain cancer cell lines .

Molecular Mechanism

At the molecular level, (2,4-Dimethoxyphenyl)hydrazine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms a conjugate double bond and a delocalized π electron on both the benzene rings when it reacts with ketones and aldehydes .

Temporal Effects in Laboratory Settings

Over time, the effects of (2,4-Dimethoxyphenyl)hydrazine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (2,4-Dimethoxyphenyl)hydrazine can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(2,4-Dimethoxyphenyl)hydrazine may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of (2,4-Dimethoxyphenyl)hydrazine within cells and tissues can depend on various factors. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (2,4-Dimethoxyphenyl)hydrazine and any effects on its activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2,4-Dimethoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (2,4-dimethoxyphenyl)hydrazine hydrochloride with a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the desired hydrazine compound.

Industrial Production Methods: Industrial production of (2,4-dimethoxyphenyl)hydrazine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: (2,4-Dimethoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often involve halogenated compounds under basic conditions.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Comparaison Avec Des Composés Similaires

(2,4-Dinitrophenyl)hydrazine: Known for its use in the detection of carbonyl compounds.

(2,4-Dimethoxyphenyl)hydrazone: A derivative used in various synthetic applications.

(2,4-Dimethoxybenzaldehyde): A related compound used in organic synthesis.

Uniqueness: (2,4-Dimethoxyphenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Activité Biologique

(2,4-Dimethoxyphenyl)hydrazine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(2,4-Dimethoxyphenyl)hydrazine belongs to the hydrazone class of compounds, characterized by the general structure . The compound's unique structure contributes to its biochemical interactions and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.20 g/mol |

| Melting Point | 55-57 °C |

| Solubility | Soluble in organic solvents |

The biological activity of (2,4-Dimethoxyphenyl)hydrazine is attributed to its ability to interact with various biological targets:

- Electrophilic and Nucleophilic Interactions : The carbon atom in the hydrazone structure exhibits both electrophilic and nucleophilic characteristics, allowing it to form complexes with various biomolecules, including enzymes and proteins.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial activities .

Antimicrobial Activity

Research indicates that (2,4-Dimethoxyphenyl)hydrazine exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

-

Minimum Inhibitory Concentration (MIC) studies have demonstrated its effectiveness:

Table 2: Antimicrobial Activity of (2,4-Dimethoxyphenyl)hydrazine

Microorganism MIC (µg/mL) Staphylococcus aureus 6.25 Escherichia coli 12.5 Pseudomonas aeruginosa 25

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have indicated that (2,4-Dimethoxyphenyl)hydrazine may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented:

- Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation .

Case Studies

Several case studies have highlighted the biological effects of hydrazine derivatives, including (2,4-Dimethoxyphenyl)hydrazine:

- Case Study on Anticancer Activity : A study involving human cancer cell lines demonstrated that treatment with (2,4-Dimethoxyphenyl)hydrazine resulted in a significant reduction in cell viability and increased apoptosis markers after 72 hours of exposure .

- Toxicological Assessment : While hydrazines are known for their toxicity, specific studies on derivatives like (2,4-Dimethoxyphenyl)hydrazine have shown a more favorable safety profile compared to parent compounds like hydrazine itself .

Pharmacokinetics

The pharmacokinetics of (2,4-Dimethoxyphenyl)hydrazine are still under investigation. However, similar compounds in the hydrazone class have shown varied absorption rates and metabolic pathways.

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-6-3-4-7(10-9)8(5-6)12-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRYAEGIUORORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.